molecular formula C10H7F3O2 B1366175 2-[3-(Trifluoromethyl)phenyl]propanedial CAS No. 493036-49-0

2-[3-(Trifluoromethyl)phenyl]propanedial

Cat. No. B1366175
M. Wt: 216.16 g/mol
InChI Key: JBEJBNSLKDHEKG-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]propanedial (TFMPD), also known as 2-(3-trifluoromethylphenyl)propanal or CF3-phenylpropanedial, is an organic compound with the molecular formula C10H9F3O. It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular weight of 2-[3-(Trifluoromethyl)phenyl]propanedial is 216.16 g/mol. The InChI code is 1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 .


Chemical Reactions Analysis

Specific chemical reactions involving 2-[3-(Trifluoromethyl)phenyl]propanedial are not available in the sources I found .


Physical And Chemical Properties Analysis

The boiling point of 2-[3-(Trifluoromethyl)phenyl]propanedial is 207.4°C at 760 mmHg . It is stored under an inert atmosphere, in a freezer, under -20°C .

Scientific Research Applications

1. Catalysts for Polymer Materials

2-[3-(Trifluoromethyl)phenyl]propanedial derivatives are used in the synthesis of non-symmetric palladium complexes, which are efficient catalysts in propene/CO copolymerization. These catalysts contribute to producing flexible propene materials with ultrahigh molecular weights (Meier et al., 2003).

2. Photoluminescence and Electroluminescence in Organic Electronics

This compound plays a role in creating bis-cyclometalated iridium complexes with trifluoromethyl-substituted 2-phenylpyridine, which are crucial in organic light-emitting diodes (OLEDs). These materials show potential for electronic and photonic devices due to their controlled photoluminescence and electroluminescence properties (Xu et al., 2013).

3. Polymer Synthesis and Characterization

Various derivatives of 2-[3-(Trifluoromethyl)phenyl]propanedial are used in the synthesis of fluorinated polyimides, which demonstrate excellent thermal stability, mechanical properties, and low dielectric constants. These characteristics make them suitable for applications in the electronics industry (Tao et al., 2009).

4. Dental Resin Composites

Derivatives of this compound have been explored as photosensitizers for dental resin composites. Their use aims to improve the physical properties of these resins, offering alternatives to traditional photosensitizers like camphorquinone (Sun & Chae, 2000).

5. Enhanced Polymer Properties

Research has shown that modifying the formulation of common dental composites with trifluoromethyl phenyl derivatives can significantly improve properties like polymerization shrinkage, water sorption, and polymerization extent. This advancement is crucial in dental biomaterials (Pereira et al., 2002).

6. Fluorine-Containing Polyurethane Elastomers

Fluorinated derivatives based on 2-[3-(Trifluoromethyl)phenyl]propanedial have been used to synthesize polyurethane elastomers with low surface tension, high thermal stability, and flame resistance. These characteristics make them suitable for advanced material applications (Xu et al., 2012).

Safety And Hazards

The safety information for 2-[3-(Trifluoromethyl)phenyl]propanedial indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2-[3-(Trifluoromethyl)phenyl]propanedial are not mentioned, trifluoromethyl group-containing drugs have been reviewed for the last 20 years, indicating ongoing interest in this class of compounds .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEJBNSLKDHEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407262
Record name 2-[3-(trifluoromethyl)phenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenyl]propanedial

CAS RN

493036-49-0
Record name 2-[3-(Trifluoromethyl)phenyl]propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493036-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(trifluoromethyl)phenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 493036-49-0
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